1-(Pyridin-4-yl)pentan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKIOQLDYOUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168797 | |
| Record name | 1-Pentanone, 1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-73-1 | |
| Record name | 1-(4-Pyridinyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanone, 1-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanone, 1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Pyridin 4 Yl Pentan 1 One and Analogous Pyridyl Ketones
Classical and Contemporary Approaches to Pyridine-4-yl Ketone Synthesis
The preparation of pyridine-4-yl ketones can be accomplished through several distinct pathways, each with its own advantages and limitations. These methods include electrophilic acylation, reactions mediated by organometallic species, transition-metal-catalyzed couplings, and metal-free alternatives.
Friedel-Crafts Acylation and Related Reactions
Direct Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, is generally ineffective for pyridine (B92270). wikipedia.orgchemicalforums.com The reaction's reliance on a Lewis acid catalyst, such as aluminum chloride, leads to the preferential coordination of the catalyst with the basic lone pair of electrons on the pyridine nitrogen atom. wikipedia.orgyoutube.com This coordination forms a pyridinium (B92312) salt, which deactivates the ring system, rendering it highly resistant to further electrophilic attack. wikipedia.orgchemicalforums.comyoutube.com
To circumvent this challenge, several modifications and alternative strategies have been explored:
Pyridine-N-Oxide Activation : One approach involves converting the pyridine into its corresponding N-oxide. chemicalforums.com The N-oxide group alters the electronic properties of the ring, allowing for electrophilic substitution. Subsequent deoxygenation, often with a reagent like phosphorus trichloride (B1173362) (PCl₃), restores the pyridine ring to yield the desired ketone. chemicalforums.com
Acylation of Metalated Pyridines : Another strategy is the acylation of metalated pyridines. For instance, fluoropyridines can be metalated using strong bases like lithium diisopropylamide (LDA) at low temperatures, followed by reaction with an acylating agent such as dimethylformamide (DMF) to introduce a formyl group, which can be a precursor to ketones. youtube.com
Organometallic Reagent-Mediated Syntheses
The use of organometallic reagents represents a highly versatile and widely employed method for the synthesis of pyridyl ketones. These reactions typically involve the nucleophilic attack of an organometallic species on a pyridine derivative containing a suitable electrophilic carbon.
Common strategies include:
Reaction with 4-Cyanopyridine (B195900) : A straightforward approach is the reaction of Grignard reagents (RMgX) or organolithium reagents (RLi) with 4-cyanopyridine. google.com The organometallic reagent adds to the nitrile group, and subsequent hydrolysis of the resulting imine intermediate furnishes the corresponding 4-pyridyl ketone. google.com
Reaction with Activated Esters and Amides : Specially activated acyl donors are effective for ketone synthesis while preventing the common problem of over-addition to form tertiary alcohols. S-(2-Pyridyl) thioates have been shown to react rapidly with Grignard reagents to give ketones in excellent yields. acs.org Similarly, N-methoxy-N-methylamides (Weinreb amides) are stable intermediates that react with organometallic reagents to produce ketones selectively. nih.gov
Using Masked Carbonyl Groups : An alternative involves using a masked carbonyl equivalent on the pyridine ring. For example, the anion of 2-(pyridin-4-yl)-1,3-oxazine, generated by deprotonation with n-butyllithium, can react with various electrophiles. Subsequent acid hydrolysis unmasks the ketone functionality, providing access to a range of 4-pyridyl ketones. researchgate.net
Table 1: Examples of Organometallic Reagents in 4-Pyridyl Ketone Synthesis
| Pyridine Substrate | Organometallic Reagent | Product Type | Conditions | Reference |
|---|---|---|---|---|
| 4-Cyanopyridine | Grignard Reagent (RMgX) | 4-Acylpyridine | Ether solvent, then hydrolysis | google.com |
| S-(2-Pyridyl) thioates | Grignard Reagent (RMgX) | General Ketones | Not specified | acs.org |
| N-(2,4-Dimethoxy-1,3,5-triazinyl)amide | Organolithium Reagent (RLi) | Aryl Alkyl Ketones | -78 °C for 1 h | nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Ketone Formation
Transition-metal catalysis has emerged as a powerful tool for C-C bond formation, including the synthesis of ketones. These methods often offer high efficiency and functional group tolerance.
Notable examples include:
Palladium-Catalyzed Carbonylative Coupling : Palladium complexes can catalyze the reaction of organometallic reagents with pyridine halides in the presence of carbon monoxide (a carbonyl source) to form pyridyl ketones. Reactions of acid chlorides with organozinc compounds, catalyzed by palladium complexes, also provide high yields of ketones under mild conditions. acs.org
Copper-Catalyzed Reactions : Copper catalysts are effective in various ketone syntheses. One method involves the copper(I)-catalyzed coupling of S-(2-pyridyl)thioesters with Grignard reagents. acs.org Another approach is the copper-catalyzed aerobic oxidative reaction between acetophenone (B1666503) derivatives and 1,3-diaminopropane (B46017) to yield 2-arylpyridines, demonstrating the utility of copper in constructing the pyridine ring itself. ijpsonline.com More specifically for fused pyridines, a copper-catalyzed one-pot synthesis from cyclic ketones and propargylamine (B41283) has been developed, which is cost-effective and scalable. enamine.net
Table 2: Selected Transition Metal-Catalyzed Syntheses of Pyridyl Ketones
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Cross-Coupling | Pd Complexes | Acid Chlorides + Organozinc Reagents | General Ketones | acs.org |
| Cross-Coupling | Copper(I) | S-(2-Pyridyl) thioates + Grignard Reagents | General Ketones | acs.org |
| Oxidative Annulation | CuCl₂ / Air | Cyclic Ketones + Propargylamine | Fused Pyridines | enamine.net |
Metal-Free Synthetic Protocols
Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. These protocols avoid the cost and potential toxicity associated with residual metals in the final products.
Key metal-free approaches include:
Hydration of Alkynes : A regioselective, metal-free hydration of trans-pyridine-SF₄-alkynes using concentrated sulfuric acid rapidly yields trans-pyridine-SF₄-methyl ketones. acs.org This method highlights how activating groups can facilitate reactions on the pyridine scaffold under simple acidic conditions.
Oxidative Cyclization : A novel route to 4-acylpyridines involves the ambient air oxidation of alkylidene dihydropyridines (ADHPs), which are generated from 4-alkylpyridines. yorku.ca This sustainable method uses air as the oxidant.
Aminative Cyclization : Pyridyl-functionalized polymers have been synthesized via a metal-free aminative cyclization between aryl aldehydes and ketones, demonstrating a pathway to construct pyridine rings without metal catalysts. rsc.orgscispace.com
Regioselective Synthesis Strategies for Pyridyl Ketones
Controlling the position of acylation on the pyridine ring is a critical aspect of synthesis. The inherent electronic properties of pyridine dictate that electrophilic substitutions favor the 3-position, whereas nucleophilic attacks occur at the 2- and 4-positions. wikipedia.org Achieving regioselectivity for the 4-position thus requires specific strategies.
Pre-functionalized Starting Materials : The most common and direct strategy is to start with a pyridine ring that is already functionalized at the 4-position with a group that can be converted into a ketone. Using precursors like 4-cyanopyridine, 4-halopyridines, or pyridine-4-carboxylic acid and its derivatives ensures that the incoming acyl group or its synthetic equivalent is directed exclusively to the desired location. google.comacs.orggoogle.com
Directed Metalation : Directed ortho-metalation (DoM) is a powerful technique, though less common for the 4-position unless guided by other substituents. However, lithiation of halopyridines followed by acylation is a viable route that provides high regioselectivity based on the position of the halogen atom. youtube.com
Domino and Tandem Reactions : In reactions where the pyridine ring is formed during the synthesis, the regiochemistry is controlled by the nature of the acyclic precursors and the reaction mechanism. For example, the reaction of N-vinylic phosphazenes with α,β-unsaturated ketones leads to pyridines in a regioselective manner. researchgate.net Similarly, tandem reactions of 5-aminopyrazoles with cyclic ketones can regioselectively form fused pyrazolopyridines. benthamscience.com
One-Pot Multicomponent Reactions in Pyridyl Ketone Synthesis
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, saving time, resources, and reducing waste. bohrium.comorganic-chemistry.org Several MCRs have been adapted for the synthesis of substituted pyridines. nih.govresearchgate.net
Hantzsch Pyridine Synthesis : This classical MCR involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.orgnih.gov By choosing appropriate starting materials, an acyl group can be incorporated at the 4-position.
Nickel-Catalyzed Dehydrogenative Annulation : A modern one-pot process for synthesizing 4-substituted pyridines involves the nickel-catalyzed dehydrogenation of an alkyl ketone, conjugate addition of an enamine, and subsequent condensation with an ammonium salt. oup.comoup.com This method constructs the pyridine ring from simple ketone and enamine building blocks.
Hydrotalcite-Catalyzed Synthesis : A three-component, one-pot synthesis of 2,4,6-triaryl pyridines uses acetophenones, aryl aldehydes, and ammonium acetate (B1210297), catalyzed by cobalt-decorated hydrotalcite magnetic nanoparticles. orgchemres.org This solvent-free method provides an efficient route to polysubstituted pyridines.
Table 3: Selected One-Pot and Multicomponent Reactions for Pyridine Synthesis
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Typically heat, can be catalyzed | Dihydropyridines/Pyridines | nih.gov |
| Dehydrogenative Annulation | Alkyl Ketone, Enamine, Ammonium Salt | [Ni(cod)₂], PMe₃, K₃PO₄ | 4-Substituted Pyridines | oup.comoup.com |
| Annulation Strategy | 2-Pyridyl Ketones, Aldehydes | Mg₃N₂ | Imidazo[1,5-a]pyridines | rsc.orgnih.gov |
Mechanistic Investigations of 1-(Pyridin-4-yl)pentan-1-one Synthetic Pathways
The synthesis of this compound and analogous pyridyl ketones can be achieved through several distinct synthetic routes. The underlying mechanisms of these pathways are critical for understanding reaction outcomes, optimizing conditions, and extending the scope to other derivatives. Key mechanistic pathways include reactions involving organometallic reagents, palladium-catalyzed couplings, and acid-catalyzed processes like the Ritter reaction. Direct Friedel-Crafts acylation of the pyridine ring is generally not feasible due to the deactivation of the ring upon N-coordination with the Lewis acid catalyst. wikipedia.orgyoutube.comsigmaaldrich.com
Nucleophilic Addition to Pyridine-4-Carbonitrile
One of the most direct methods for synthesizing this compound involves the addition of a pentyl organometallic reagent to pyridine-4-carbonitrile. Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed for this purpose. msu.edu
The mechanism proceeds in two main stages:
Nucleophilic Addition: The pentyl Grignard reagent, such as pentylmagnesium bromide, acts as a potent nucleophile. The carbon atom of the pentyl group attacks the electrophilic carbon of the nitrile group in pyridine-4-carbonitrile. This addition breaks the C≡N pi bond and forms a C=N double bond, resulting in a magnesium salt of an imine (an imido-magnesium halide intermediate). msu.edu The strong polarization of the carbon-magnesium bond, which is roughly 20% ionic, facilitates the nucleophilic character of the pentyl group. msu.edu
Hydrolysis: The intermediate imine salt is then subjected to aqueous acidic workup. The imine is hydrolyzed to a ketone. The nitrogen atom of the imine is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This forms a carbinolamine intermediate which, upon elimination of ammonia, yields the final product, this compound.
A summary of the mechanistic steps is provided in the table below.
| Step | Description | Key Intermediate |
| 1 | Formation of Grignard reagent | Pentylmagnesium bromide |
| 2 | Nucleophilic attack on the nitrile carbon | Imido-magnesium halide |
| 3 | Aqueous workup and hydrolysis | Carbinolamine |
| 4 | Elimination of ammonia | This compound |
This interactive table summarizes the key stages in the synthesis via nucleophilic addition.
Palladium-Catalyzed Carbonylative Acylation
Palladium-catalyzed reactions offer a sophisticated route to pyridyl ketones, avoiding the harsh conditions or pre-functionalized reagents required by other methods. One such strategy involves the carbonylative coupling of a (hetero)arene with an aryl or vinyl triflate, which can be adapted for alkyl ketone synthesis. A crucial aspect of this mechanism is the in-situ generation of a highly reactive acylating agent. nih.gov
The proposed catalytic cycle involves the following key transformations: nih.gov
Oxidative Addition: The cycle begins with the oxidative addition of an aryl or vinyl triflate to a Pd(0) complex, often stabilized by a bidentate phosphine (B1218219) ligand like Xantphos. This forms a Pd(II) intermediate.
CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond of the Pd(II) complex to form an acyl-palladium(II) species.
Formation of N-Acyl Pyridinium Salt: In the presence of pyridine, which acts as both a base and a crucial building block, the acyl-palladium(II) complex undergoes reductive elimination. This does not directly yield the ketone but instead generates a highly electrophilic N-acyl pyridinium salt. This species is a potent Friedel-Crafts acylating agent. nih.gov
Friedel-Crafts Acylation: The generated N-acyl pyridinium salt then reacts with an electron-rich aromatic or heteroaromatic substrate in a classic Friedel-Crafts acylation mechanism to yield the final ketone product.
This palladium-catalyzed pathway effectively transforms a relatively unreactive C(sp²)–OTf bond into a powerful acylating agent, bypassing the limitations of traditional Friedel-Crafts reactions with pyridine substrates. nih.gov
| Catalyst System | Key Mechanistic Feature | Generated Electrophile |
| Pd/Xantphos | Balances C–OTf bond activation and elimination | N-acyl pyridinium salt |
| Pyridine Additive | Acts as base and building block for the electrophile | N-acyl pyridinium salt |
This interactive table highlights the components and features of the palladium-catalyzed mechanism.
The Ritter Reaction Pathway
The Ritter reaction provides another mechanistic avenue for the synthesis of pyridyl ketones, starting from a nitrile and a source of a stable carbocation. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of pyridine-4-carbonitrile with a precursor that can generate a pentyl cation, such as 1-pentene (B89616) or a pentan-ol, in the presence of a strong acid.
The mechanism unfolds as follows: missouri.eduacs.org
Carbocation Formation: A strong acid (e.g., sulfuric acid) protonates the alkene (1-pentene) or alcohol (e.g., pentan-2-ol) to generate a secondary pentyl carbocation.
Nucleophilic Attack by Nitrile: The nitrogen atom of pyridine-4-carbonitrile acts as a nucleophile, attacking the pentyl carbocation. This step forms a stable nitrilium ion intermediate. missouri.eduacs.org
Hydrolysis: The nitrilium ion is then hydrolyzed during aqueous workup. A water molecule attacks the electrophilic carbon of the nitrilium ion. Following a series of proton transfers and tautomerization, an N-alkyl amide is formed. wikipedia.org While the Ritter reaction classically yields amides, the intermediate imine formed after the initial water addition can be hydrolyzed directly to a ketone under specific workup conditions, or the resulting amide can be further processed.
| Step | Reagents | Key Intermediate | Product Type |
| 1 | 1-Pentene or Pentan-2-ol + Strong Acid | Secondary pentyl carbocation | - |
| 2 | Pyridine-4-carbonitrile + Carbocation | Nitrilium ion | - |
| 3 | Aqueous Workup | N-pentyl-isonicotinamide | Amide (classic) / Ketone (alternative) |
This interactive table outlines the stages of the Ritter reaction pathway.
Advanced Reactivity and Transformation Chemistry of 1 Pyridin 4 Yl Pentan 1 One and Pyridyl Ketones
Reduction Reactions of the Ketone Moiety
The carbonyl group in pyridyl ketones is a prime target for reduction reactions, leading to the formation of chiral alcohols, which are valuable building blocks in pharmaceuticals and chiral ligands. thieme-connect.com
The asymmetric reduction of pyridyl ketones to produce enantiomerically pure chiral alcohols has been extensively studied. thieme-connect.com These transformations are critical as the resulting products are precursors to important chiral ligands and complex molecules with defined stereochemistry. thieme-connect.com A variety of catalytic systems have been developed, primarily utilizing transition metals such as ruthenium, rhodium, iridium, iron, and manganese. thieme-connect.combohrium.com The main strategies employed are asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation. thieme-connect.com
For instance, transition-metal-catalyzed asymmetric transfer hydrogenation has proven to be a highly effective method. Ruthenium (II) complexes with NNN pincer ligands have been shown to catalyze the transfer hydrogenation of ketones at room temperature. Similarly, iridium complexes derived from chiral diamines are effective for the transfer hydrogenation of aryl N-heteroaryl ketones. thieme-connect.com Sustainable catalysts based on more abundant metals like iron and manganese have also gained prominence, with macrocyclic iron(II) complexes demonstrating efficacy in transfer hydrogenation. thieme-connect.com
The visible-light-promoted catalytic asymmetric alkylation of heteroaryl ketones provides another pathway to chiral tertiary alcohols. acs.org This method combines a chiral Lewis acid catalyst with a photoredox catalyst to facilitate the radical addition of hydrocarbons to the ketone, yielding congested enantioenriched tertiary alcohols with high yield and enantioselectivity. acs.org
Table 1: Examples of Catalytic Systems for Asymmetric Reduction of Pyridyl Ketones
| Catalyst Type | Reaction | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Iron/Manganese Catalysts | Transfer Hydrogenation | 2-Pyridine Ketones | Enantiopure Chiral Alcohols | thieme-connect.com |
| Ruthenium/Rhodium/Iridium Catalysts | Hydrogenation, Transfer Hydrogenation, Hydrosilylation | 2-Pyridine Ketones | High enantioselectivity and efficiency | thieme-connect.combohrium.com |
| Er(III)-based Chiral Lewis Acid / Ir(III) Photoredox Catalyst | Visible-Light-Promoted Alkylation | Heteroaryl-based Ketones | Congested Enantioenriched Tertiary Alcohols (up to 97% yield, 96% ee) | acs.org |
| Ketoreductase (KRED) Enzymes | Asymmetric Reduction | 1-(4-Fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione | (S)-5-(4-Fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one | google.com |
Radical chemistry offers unique pathways for the transformation of pyridyl ketones. A metal-free reductive coupling of ketones with alkenes can be achieved through the generation of ketyl radical derivatives. rsc.org This process involves a single-electron transfer (SET) reduction of the ketone by a pyridine-boryl radical, which is formed thermally. rsc.org The resulting ketyl radical intermediate is then used in C-C bond formation. rsc.orgnih.gov This method is notable for its broad substrate scope and tolerance of various functional groups. rsc.org
The proposed catalytic cycle for this type of reaction typically involves:
Activation of a diboron (B99234) reagent (like B₂pin₂) by a pyridine (B92270) catalyst to generate a pyridine-boryl radical. nih.gov
Addition of the pyridine-boryl radical to the ketone, which regenerates the pyridine catalyst and forms a ketyl radical. nih.gov
Addition of the ketyl radical to an alkene to form a new radical species. nih.gov
Hydrogen abstraction by this new radical to yield the final coupled product. nih.gov
Nickel-catalyzed reductive coupling reactions represent another powerful tool for synthesizing ketones. These methods can couple aryl carboxylic acid (2-pyridyl) esters with alkyl electrophiles, demonstrating the versatility of pyridyl groups in facilitating such transformations. researchgate.netorganic-chemistry.org
Carbon-Carbon Bond Cleavage and Formation Reactions
The pyridine moiety can direct the activation and cleavage of otherwise inert C-C bonds in ketone substrates. Rhodium(I) catalysts have been successfully employed for the extrusion of carbon monoxide from biaryl and alkyl/alkenyl aryl ketones that contain a directing pyridine group. nih.gov This reaction provides a novel synthetic route to biaryls and alkyl/alkenyl arenes and represents a unique strategy for C-C bond activation. nih.gov
Similarly, platinum(II) complexes can catalyze the cleavage of C-C bonds and extrusion of CO from unactivated ketones like cyclohexanone. acs.org Mechanistic studies suggest the reaction involves coordination of the ketone to the platinum center, followed by cleavage of the C-C bond alpha to the carbonyl group. acs.org Metal-free methods have also been developed for the selective oxidative cleavage of the C(CO)–C(alkyl) bond in ketones to produce esters, using N-doped carbon nanosheets as heterogeneous catalysts. nih.gov
Conversely, C-C bond formation is a cornerstone of organic synthesis. Nickel-catalyzed deaminative cross-coupling of alkylpyridinium salts with thiopyridine esters provides a direct route to ketones from readily available materials. researchgate.net Furthermore, photoredox-assisted reductive acyl cross-coupling, using a dual nickel/photoredox catalytic system, allows for the coupling of various 2-pyridyl esters with radical precursors to form a wide range of ketones. researchgate.net
Nucleophilic Addition and Rearrangement Reactions
The carbonyl carbon of 1-(pyridin-4-yl)pentan-1-one is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This fundamental reaction, known as 1,2-addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center. masterorganicchemistry.com For example, the addition of 3-pyridyllithium to ketone derivatives has been used to synthesize tertiary alcohols. nih.gov In the context of α,β-unsaturated pyridyl ketones, conjugate or 1,4-addition can occur, where a nucleophile adds to the β-carbon of the alkene. libretexts.org
Pyridyl ketones and their derivatives also participate in various rearrangement reactions. The Boekelheide rearrangement, for instance, has been applied to N-alkenoxypyridiniums to achieve the site-selective synthesis of β-(2-pyridyl) alkyl ketones. acs.orgnih.gov This reaction provides an efficient method for alkylation, a transformation that had not been realized since its initial discovery in 1954. acs.orgnih.gov
Another classical transformation is the Beckmann rearrangement, which has been studied for the oximes of phenyl 2-pyridyl ketone. acs.org This reaction converts the oxime into an amide under acidic conditions. Additionally, reactions of Li/Cl phosphinidenoid complexes with bis(2-pyridyl)ketone can lead to overcrowded oxaphosphirane complexes, which can subsequently rearrange upon heating to form novel heterobicyclic phosphorus-ligands. rsc.org
Functionalization via Directed Metalation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the pyridine ring. clockss.orgznaturforsch.comresearchgate.net In this process, a directing metalating group (DMG) on the pyridine ring coordinates to an organolithium reagent (like n-BuLi or s-BuLi) or a lithium amide base (like LDA or LTMP), directing deprotonation (lithiation) to the adjacent ortho position. clockss.orgznaturforsch.com The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups. clockss.orggoogle.com
While the ketone moiety itself is not a typical DMG, other functional groups on the pyridine ring can serve this purpose. clockss.org For pyridine N-oxides, the N-oxide group directs metalation to the 2-position. thieme-connect.com The use of Grignard reagents like i-PrMgCl can improve upon methods using alkyllithium reagents, which often lead to disubstituted products. thieme-connect.com The oxetane (B1205548) ring has also been shown to function as a DMG, directing the lithiation of pyridines to the ortho position. rsc.org The resulting lithiated species can be quenched with electrophiles such as aldehydes, ketones, and halogens. google.comthieme-connect.comrsc.org
The use of TMP (2,2,6,6-tetramethylpiperidyl) based reagents, such as TMPMgCl·LiCl, allows for magnesiation under milder conditions and with higher functional group tolerance compared to traditional lithiation. znaturforsch.comasynt.com
Table 2: Directed Metalation of Pyridine Derivatives
| Directing Group | Base | Position of Metalation | Electrophile Examples | Reference |
|---|---|---|---|---|
| Carbamate (OCONEt₂) | s-BuLi/TMEDA | Ortho to DMG | Me₃SiCl, MeI, DMF, Ph₂CO | acs.org |
| Pyridine N-Oxide | i-PrMgCl | C-2 | Ketones, Aldehydes, Halogens | thieme-connect.com |
| 3-Oxetane | n-BuLi | C-4 (Ortho to oxetane-substituted position) | I₂, MeOD, DMF, PhCHO | rsc.org |
| Various functional groups | TMPMgCl·LiCl | Ortho to DMG | Aldehydes, Ketones, Esters | asynt.com |
| Cyano | TMP₃CdLi | Ortho to DMG | Iodolysis | znaturforsch.com |
Electrochemical Transformation Processes for Pyridine Ring Modification
Electrochemistry offers a mild and selective tool for modifying both the pyridine ring and associated functional groups in pyridyl ketones. nih.govucl.ac.uk The electrochemical behavior of metal complexes containing pyridyl ketone ligands, such as di-2-pyridyl ketone (dpk), has been studied extensively. capes.gov.brrsc.orgacs.org For instance, the complex fac-[Re(CO)₃(dpk)Cl] can act as an electrochemical sensor for electrophiles. capes.gov.brrsc.orgrsc.org The electrochemical reactions of this complex with CO₂ are solvent-dependent, leading to either carboxylation at the ketone's carbonyl carbon or CO₂ binding at the metal center. researchgate.net
Direct electrochemical modification of the pyridine ring itself is a growing area of interest. ucl.ac.uk An electrochemical Birch-type carboxylation of pyridines has been developed, which allows for the partial reduction of the pyridine ring and trapping with CO₂. rsc.org This method is notable for its operational simplicity and compatibility with functional groups that are typically not tolerated in classical Birch reductions. rsc.org
Furthermore, the site-selectivity of pyridine carboxylation can be controlled by the choice of the electrochemical reactor setup. nih.gov Using a divided cell can lead to C5-carboxylation, while an undivided cell can promote C4-carboxylation. nih.gov Electrocatalytic hydrogenation provides another route to modify the pyridine ring, converting it to a piperidine (B6355638). acs.org Recent studies have demonstrated the efficient electrocatalytic hydrogenation of pyridine to piperidine using a rhodium on carbon catalyst in an anion exchange membrane (AEM) electrolyzer, achieving high yield and current efficiency under mild conditions. acs.org
Coordination Chemistry of Pyridyl Ketones, Including 1 Pyridin 4 Yl Pentan 1 One
Ligand Design and Coordination Modes of Pyridine-Containing Ketones
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and properties. mdpi.com Pyridyl ketones, such as di-2-pyridyl ketone, are particularly valuable due to their multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. nih.gov The strategic placement of these donor atoms allows for preprogrammed coordination information to be "stored" within the ligand. mdpi.com
Factors influencing the design and subsequent coordination behavior of pyridyl ketone ligands include:
Electronic Properties: The basicity of the pyridine nitrogen and the polarity of the carbonyl group can be tuned by adding electron-donating or electron-withdrawing groups, affecting the ligand's affinity for different metal ions. jscimedcentral.com
Preorganization: Creating more rigid ligand backbones, for instance by using 1,10-phenanthroline (B135089) frameworks instead of 2,2'-bipyridyl systems, can reduce the entropic penalty of complexation and lead to more stable complexes. rsc.org
Pyridyl ketones can adopt several coordination modes, depending on the specific ligand, the metal ion, and the reaction conditions. The neutral molecule can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms (N,O-chelation) or through two nitrogen atoms if the ligand is, for example, di-2-pyridyl ketone (N,N-chelation). nih.govnih.gov In some cases, it can even act as a tridentate ligand. nih.gov Furthermore, upon coordination, the carbonyl group can become more susceptible to nucleophilic attack by water or alcohols, leading to the in-situ formation of gem-diol or hemiketal forms, which can then act as bridging ligands to form polynuclear structures. mdpi.com
Table 1: Common Coordination Modes of Pyridyl Ketone Ligands
| Coordination Mode | Description | Example Ligand Type | Typical Resulting Structure |
|---|---|---|---|
| N,N'-Chelate | Binds to a single metal center through two nitrogen atoms. | di-2-pyridyl ketone | Mononuclear complexes nih.gov |
| N,O-Chelate | Binds to a single metal center through a pyridine nitrogen and the carbonyl oxygen. | 1-(Pyridin-4-yl)pentan-1-one | Mononuclear complexes |
| Bridging (via gem-diol/hemiketal) | The ligand coordinates to two or more metal centers, often after the addition of H₂O or ROH to the carbonyl group. mdpi.com | di-2-pyridyl ketone | Polynuclear or cluster complexes nih.govmdpi.com |
| η¹:η¹:η¹:μ (Bridging) | The ligand bridges two metal centers, chelating to each through nitrogen atoms. | di-2-pyridyl ketone oxime | Coordination polymers nih.gov |
Synthesis and Characterization of Metal Complexes with Pyridyl Ketone Ligands
The synthesis of metal complexes with pyridyl ketone ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govsamipubco.com The choice of metal salt, ligand-to-metal ratio, solvent, and reaction temperature can influence the final product's identity and structure. researchgate.net For instance, varying the ligand-to-metal chloride molar ratios in the synthesis of cobalt(II), nickel(II), and copper(II) complexes with di-2-pyridyl ketone derivatives has been shown to produce both mononuclear and polynuclear species. researchgate.net
Once synthesized, these complexes are characterized using a variety of analytical and spectroscopic techniques to confirm their composition and elucidate their structure. rsc.orgekb.eg Common methods include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govijirt.org
Pyridyl ketone ligands are capable of forming both mononuclear and polynuclear complexes. researchgate.net
Mononuclear Complexes: In these structures, a single metal ion is coordinated by one or more ligand molecules. This typically occurs when the pyridyl ketone acts as a simple N,N'- or N,O-chelating ligand, satisfying the metal's coordination sphere. nih.govnih.gov For example, many transition metal complexes with 2-pyridyl oximes are mononuclear, where the ligand chelates through the pyridyl and oxime nitrogen atoms. nih.gov
Polynuclear Complexes: These complexes contain two or more metal centers bridged by ligands. Polynuclear or cluster complexes are often formed when the carbonyl oxygen atom of the pyridyl ketone participates in bonding. nih.gov The transformation of the ketone into its gem-diol or hemiketal form upon coordination is a key step in the formation of many high-nuclearity clusters, as the deprotonated oxygen atoms of these groups are excellent bridging units. mdpi.commdpi.com For example, the reaction of di-2-pyridyl ketone with nickel(II) acetate (B1210297) under basic conditions yielded an undecanuclear nickel cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂]. mdpi.com
Determining the precise arrangement of atoms in a coordination complex is crucial for understanding its properties. This is achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction.
Spectroscopic Techniques:
FTIR Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O group or the pyridine ring's C=N vibrations upon complexation indicates their involvement in bonding to the metal ion. researchgate.net For example, a shift of the in-plane and out-of-plane deformation bands of the 2-pyridyl ring to higher wavenumbers indicates the involvement of the ring nitrogen in coordination. researchgate.net
UV-Vis Spectroscopy: The electronic spectra of metal complexes provide information about the coordination geometry around the metal ion. The positions and intensities of d-d transition bands can be characteristic of specific geometries, such as octahedral or square planar. researchgate.netekb.eg
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of metal-ligand bond formation. nih.govijirt.org
Table 2: Representative Spectroscopic Data for a Pyridyl Ketone Complex
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| FTIR | Shift in ν(C=N) of pyridine ring to higher wavenumbers. | Coordination of the pyridine nitrogen atom to the metal center. | researchgate.net |
| UV-Vis | Absorption bands in the visible region. | d-d electronic transitions, indicative of the metal's coordination geometry (e.g., octahedral for Ni(II)). | researchgate.net |
| ¹H NMR | Downfield shift of pyridine proton signals. | Deshielding of protons due to coordination with the metal ion. | ijirt.org |
| X-ray Diffraction | Provides precise bond lengths (e.g., M-N, M-O) and angles. | Definitive determination of coordination geometry (e.g., distorted octahedral, square planar). | nih.govnih.gov |
Supramolecular Assembly and Coordination Polymers Involving Pyridyl Ketones
Beyond the synthesis of discrete mononuclear or polynuclear molecules, pyridyl ketone complexes can serve as building blocks for the construction of larger, highly ordered structures known as coordination polymers and supramolecular assemblies. nih.govnih.gov A coordination polymer consists of metal centers linked by organic ligands to form one-, two-, or three-dimensional extended networks. rsc.org Supramolecular assembly relies on non-covalent interactions to organize these building blocks into specific architectures. analis.com.my
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ias.ac.in In the context of pyridyl ketone complexes, non-covalent forces such as hydrogen bonds, π-π stacking, and C-H···π interactions play a crucial role in dictating the final crystal packing. analis.com.mynih.gov These interactions, though weaker than covalent bonds, are directional and can be used to guide the assembly of molecules into predictable patterns called supramolecular synthons. ias.ac.innih.gov For instance, hydrogen bonds between ligands on adjacent complex units can link them into chains or sheets, effectively controlling the dimensionality of the resulting architecture. nih.gov The organization of molecules through these varied forces is fundamental to the material's functional characteristics. nih.gov
The rational design of self-assembled supramolecular structures involves combining the principles of coordination chemistry with supramolecular chemistry. nih.gov The strategy often involves using ligands capable of simultaneous metal coordination and participation in directional, non-covalent interactions. nih.gov
Key design principles include:
Ligand Topology: The geometry of the pyridyl ketone ligand—its shape, flexibility, and the spatial arrangement of its donor atoms—is a primary determinant of the final structure. nih.gov
Metal Coordination Geometry: The inherent coordination preference of the metal ion (e.g., linear for Ag(I), square planar for Pd(II), octahedral for Co(II)) acts as a geometric guide, directing the ligands into specific orientations. nih.gov
Supramolecular Synthons: The use of robust and predictable non-covalent interactions, like the self-complementary hydrogen bonds between amide groups, can reliably link coordination complexes into extended networks. nih.gov By choosing appropriate ligands and metal ions, chemists can create a "mix-and-match" strategy to produce assemblies with precise control over their topology and dimensionality. figshare.com
This approach allows for the construction of complex, functional architectures like 1D chains, 2D grids, and 3D frameworks from relatively simple molecular components. rsc.orgnih.gov
Ligand Reactivity within Coordination Spheres
The coordination of pyridyl ketones, including this compound, to a metal center can significantly alter the reactivity of the ligand itself. This phenomenon, known as ligand-centered reactivity, is a cornerstone of coordination chemistry, enabling transformations that are not readily achievable with the free ligand. The metal ion can act as a Lewis acid, activating the ligand towards nucleophilic attack, or it can participate in redox processes that lead to novel chemical transformations.
Upon coordination to a metal ion, the electron density at the carbonyl carbon of the pyridyl ketone ligand is reduced, rendering it more electrophilic. This activation makes the carbonyl group more susceptible to attack by nucleophiles. For instance, in the presence of water or alcohols, coordinated pyridyl ketones can undergo nucleophilic addition to form gem-diol or hemiketal derivatives, respectively. While specific studies on this compound are not extensively documented in publicly available research, the general principles observed for other pyridyl ketones can be extrapolated.
Deprotonation of these coordinated gem-diol or hemiketal species can lead to the formation of anionic ligands that are effective bridging units, facilitating the assembly of polynuclear metal clusters. The reactivity of the coordinated ligand is not limited to the carbonyl group. The pyridine ring itself can be involved in reactions, although this is less common. Furthermore, the alkyl chain of the pentanoyl group could potentially undergo functionalization, though such reactivity would be highly dependent on the specific metal center and reaction conditions.
The following table summarizes the potential reactivity of pyridyl ketones when coordinated to a metal center, based on general observations in the field.
| Reaction Type | Reactant/Condition | Product Type | Potential for this compound |
| Nucleophilic Addition to Carbonyl | Water (H₂O) | Coordinated gem-diol | High |
| Nucleophilic Addition to Carbonyl | Alcohol (ROH) | Coordinated hemiketal | High |
| Deprotonation | Base | Anionic bridging ligand | High (following nucleophilic addition) |
| Redox Reactions | Oxidizing/Reducing Agents | Modified ligand (e.g., alcohol, coupled products) | Moderate to Low (highly system dependent) |
Computational Chemistry and Theoretical Studies on 1 Pyridin 4 Yl Pentan 1 One Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable method in computational organic chemistry for studying the pathways of chemical reactions. fu-berlin.demdpi.com By calculating the electronic structure and energy of molecules, DFT can map out potential energy surfaces, helping to identify reactants, products, intermediates, and transition states. fu-berlin.de For reactions involving 1-(Pyridin-4-yl)pentan-1-one, such as its synthesis via Friedel-Crafts acylation or its participation in subsequent functionalization, DFT calculations can provide a step-by-step description of the reaction mechanism. The B3LYP hybrid functional is frequently employed for organic molecules as it often yields accurate results for geometries and energies. mdpi.comnih.gov
A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. fu-berlin.de DFT calculations are used to locate and optimize the geometry of the TS, which is mathematically defined as a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. fu-berlin.de
The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This barrier is a crucial determinant of the reaction rate. For instance, in a hypothetical reaction pathway, DFT can be used to compare different possible mechanisms by calculating their respective activation barriers; the pathway with the lower barrier is typically favored kinetically. uou.ac.in Catalysts, for example, function by providing an alternative reaction pathway with a stabilized transition state and thus a lower activation barrier. arizona.edu
Below is a hypothetical data table illustrating the kind of information that DFT calculations could provide for a proposed reaction involving this compound.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Step 1: Nucleophilic Attack | TS1 | 15.2 | -350.4i |
| Step 2: Proton Transfer | TS2 | 8.7 | -188.2i |
Note: This table is illustrative. The values are representative of typical DFT calculations and are not from a specific study on this compound.
DFT methods are also highly effective in characterizing open-shell species, such as radical intermediates, which may form during certain reactions. In reactions initiated by light or radical initiators, a molecule like this compound could form a radical intermediate. rsc.org For example, a bromine radical could abstract a hydrogen atom from the pentanoyl chain, leading to a carbon-centered radical.
Computational analysis of such an intermediate would involve optimizing its geometry and calculating the spin density distribution. The spin density map reveals where the unpaired electron is most likely located, which is crucial for predicting the radical's reactivity and subsequent reaction steps. For instance, in a study on the radical difluoroalkylation of related compounds, the generation of a difluoroalkyl radical from a precursor was a key step. rsc.org DFT calculations can help to confirm the structure and stability of such intermediates.
Spectroscopic Property Prediction and Validation
A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be used to aid in the interpretation of experimental results, confirm molecular structures, and assign spectral bands. acs.orgresearchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule, providing a unique "fingerprint." nih.govuha.fr DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its optimized geometry. nepjol.info The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled using empirical scaling factors to improve agreement with experimental data. naturalspublishing.com
By simulating the FT-IR and Raman spectra of this compound, specific vibrational modes can be assigned to the observed experimental peaks. This is particularly useful for distinguishing between isomers or identifying the effects of intermolecular interactions, such as hydrogen bonding. nepjol.info
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| C=O (Ketone) | Stretching | ~1695 | Strong (IR), Medium (Raman) |
| Pyridine (B92270) Ring | C=N Stretching | ~1590 | Medium (IR & Raman) |
| Pyridine Ring | C=C Stretching | ~1560, ~1415 | Medium-Strong (IR & Raman) |
| Alkyl Chain | C-H Stretching | ~2870-2960 | Medium-Strong (IR & Raman) |
| Aromatic C-H | C-H Stretching | ~3050 | Weak (IR), Medium (Raman) |
Note: This table contains representative values based on DFT calculations for similar ketone and pyridine-containing compounds. nih.govnaturalspublishing.com The exact values would require a specific calculation for this compound.
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of molecules with considerable accuracy. naturalspublishing.com The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Predicted NMR spectra are invaluable for assigning complex spectra, resolving ambiguities, and confirming the constitution and stereochemistry of a molecule. mdpi.commdpi.com For this compound, calculations could predict the chemical shifts for the distinct protons and carbons of the pyridine ring and the pentanoyl chain. Comparing these theoretical shifts with experimental data provides strong evidence for the assigned structure. acs.org
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position (¹H) | Predicted ¹H Shift (ppm) | Atom Position (¹³C) | Predicted ¹³C Shift (ppm) |
| H-2', H-6' (ortho) | ~8.7 | C=O | ~199 |
| H-3', H-5' (meta) | ~7.8 | C-4' | ~144 |
| CH₂ (α to C=O) | ~3.0 | C-2', C-6' | ~151 |
| CH₂ (β to C=O) | ~1.7 | C-3', C-5' | ~121 |
| CH₂ (γ to C=O) | ~1.4 | C (α to C=O) | ~38 |
| CH₃ | ~0.9 | C (β to C=O) | ~26 |
Note: These values are illustrative estimates based on typical chemical shifts for pyridyl ketones and are what one might expect from a GIAO/DFT calculation. acs.orgnaturalspublishing.com
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. csus.edunumberanalytics.com This contrasts with valence bond theory, which views electrons as localized in bonds between specific atoms. youtube.com DFT calculations provide access to the energies and shapes of these molecular orbitals. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wiley-vch.de
The HOMO represents the region of the molecule most willing to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO represents the region most able to accept electrons, indicating sites for nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.govresearchgate.net
For this compound, analysis of the HOMO would likely show significant density on the pyridine ring's nitrogen atom and potentially the π-system, while the LUMO would be expected to have a large contribution from the carbonyl carbon, identifying it as an electrophilic center. A Molecular Electrostatic Potential (MEP) map, which can also be calculated, visually represents the charge distribution, with red areas (negative potential) indicating electron-rich regions (like the carbonyl oxygen and pyridine nitrogen) and blue areas (positive potential) indicating electron-poor regions. nih.gov
Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity, stability |
Note: This table presents typical energy values for an organic molecule of this type as would be determined by DFT calculations. These values are for illustrative purposes.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a unique molecular surface, researchers can decompose the crystal packing into a "fingerprint" plot that summarizes all intermolecular contacts. This method allows for a detailed examination of close contacts, such as hydrogen bonds, van der Waals forces, and other weaker interactions that are critical for the formation of the supramolecular architecture.
The process begins with a known crystal structure, typically determined by single-crystal X-ray diffraction, from which a crystallographic information file (CIF) is generated. This file is the essential input for software that calculates the Hirshfeld surface and its derivatives.
For a molecule like this compound, one would anticipate a variety of intermolecular contacts. These would likely include:
H···H contacts: Typically the most abundant type of interaction, arising from van der Waals forces between hydrogen atoms on the periphery of the molecules.
C···H/H···C contacts: Interactions between the carbon atoms of the pyridine ring or alkyl chain and nearby hydrogen atoms.
O···H/H···O contacts: Potential hydrogen bonds involving the carbonyl oxygen atom and hydrogen atoms from neighboring molecules.
N···H/H···N contacts: Potential hydrogen bonds involving the nitrogen atom of the pyridine ring.
However, despite extensive searches of chemical and crystallographic databases such as the Cambridge Structural Database (CSD), no crystal structure or associated computational analysis for this compound is publicly available. The absence of a CIF file for this specific compound makes it impossible to conduct a Hirshfeld surface analysis and generate the corresponding detailed research findings and data tables as requested.
While studies exist for structurally related compounds—such as other acylpyridines or coordination polymers containing a pyridinyl moiety—extrapolating this data would not adhere to the strict focus on this compound. Therefore, a scientifically accurate and specific discussion on its intermolecular interactions cannot be provided at this time. Further experimental work to crystallize the compound and determine its structure is required before such computational studies can be performed.
Advanced Spectroscopic Characterization Methodologies for 1 Pyridin 4 Yl Pentan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-(Pyridin-4-yl)pentan-1-one, offering detailed insights into its molecular framework. numberanalytics.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing organic molecules like this compound. researchgate.net In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns reveal the number and connectivity of hydrogen atoms. For instance, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum, while the aliphatic protons of the pentanoyl chain resonate in the upfield region. libretexts.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone is a particularly notable signal, typically appearing significantly downfield. The distinct chemical shifts of the pyridine ring carbons and the aliphatic chain carbons further confirm the compound's structure.
Specific reported NMR data for related structures can provide a reference for the expected spectral features of this compound. For example, in a similar compound, 3-methyl-1-(pyridin-4-yl)pentan-1-one, the pyridine protons were observed as a multiplet at δ 8.41-8.42 ppm, and the aromatic carbons of the pyridine ring showed distinct signals in the ¹³C NMR spectrum. rsc.org Another related compound, 1-(pyridin-2-yl)butan-2-one, showed the pyridine protons at δ 8.50, 7.69, 7.26, and 7.21 ppm in the ¹H NMR spectrum. scribd.com
Table 1: Representative ¹H NMR Data for Pyridine-Containing Ketones
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 3-methyl-1-(pyridin-4-yl)pentan-1-one rsc.org | CDCl₃ | 8.42 - 8.41 (m, 2H), 7.20 - 7.18 (m, 2H) |
Table 2: Representative ¹³C NMR Data for Pyridine-Containing Ketones
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 3-methyl-1-(pyridin-4-yl)pentan-1-one rsc.org | CDCl₃ | 197.43, 158.07, 149.68, 143.89, 120.90 |
Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. ipb.pt
HSQC correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon's attached protons.
These techniques are crucial for distinguishing between isomers and providing a complete and accurate structural assignment of this compound. ipb.pt
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. rsc.org This technique can confirm the molecular weight with high precision. For instance, HRMS analysis of a related compound, 3-methyl-1-(pyridin-4-yl)butan-1-one, found an [M+H]⁺ ion at m/z 254.1547, which was consistent with its calculated value of 254.1539 for the formula C₁₇H₂₀NO. rsc.org
Analysis of the fragmentation patterns in the mass spectrum provides further structural information. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group breaks, and McLafferty rearrangement, which can occur in molecules with sufficiently long alkyl chains. libretexts.org For this compound, characteristic fragments would be expected from the loss of the butyl group or cleavage at various points along the pentanoyl chain. The fragmentation of the pyridine ring can also produce diagnostic ions. researchgate.net
Table 3: Expected HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₀H₁₃NO + H]⁺ | 164.1070 |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman, offers a "fingerprint" of the functional groups present in this compound.
FT-IR Spectroscopy : The FT-IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1720 cm⁻¹. The C-N stretching vibrations of the pyridine ring and C-H stretching of the aliphatic chain will also be present. rsc.org For example, the IR spectrum of a similar compound showed a strong C=O stretch at 1715 cm⁻¹. scribd.com
Raman Spectroscopy : Raman spectroscopy provides complementary information. The pyridine ring vibrations are often strong in the Raman spectrum. For instance, pyridine itself shows strong bands around 1000 and 1030 cm⁻¹, which are sensitive to substitution and molecular environment. researchgate.netresearchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | FT-IR | 1680 - 1720 |
| C-N (Pyridine) | FT-IR/Raman | ~1350 - 1000 |
| Aromatic C-H | FT-IR/Raman | ~3100 - 3000 |
| Aliphatic C-H | FT-IR/Raman | ~3000 - 2850 |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.edu this compound is expected to exhibit absorptions corresponding to π → π* transitions associated with the pyridine ring and the carbonyl group, as well as a weaker n → π* transition for the lone pair of electrons on the carbonyl oxygen. researchgate.net The π → π* transitions are typically strong and occur at shorter wavelengths, while the n → π* transition is weaker and appears at a longer wavelength. msu.edu The solvent can influence the position of these absorption maxima.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~200 - 280 | High |
Applications of Pyridyl Ketones in Specialized Chemical Fields
Catalytic Applications in Organic Transformations
The unique electronic and structural features of pyridyl ketones render them highly effective in various catalytic systems, from metal-mediated organic reactions to electrocatalysis.
Pyridyl ketones are renowned for their capacity to act as chelating ligands, forming stable complexes with a wide array of transition metals. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone group can coordinate to a metal center, creating a stable five-membered ring. This chelation influences the metal's electronic properties and steric environment, which is crucial for catalytic activity.
Di-2-pyridyl ketone (dpk) is a prototypical example of a versatile chelating ligand that forms complexes with metals such as palladium (Pd), rhenium (Re), copper (Cu), manganese (Mn), and nickel (Ni). researchgate.netacs.org These complexes have demonstrated significant catalytic activity. For instance, palladium(II) complexes bearing dpk ligands have been successfully employed as catalysts in Heck C-C cross-coupling reactions, achieving high yields under mild conditions. acs.org The coordination of the dpk ligand to the palladium center is a key factor in the catalytic cycle. acs.org The reactivity of the ketone's C=O group can be further utilized; for example, in situ nucleophilic addition of ethanol (B145695) to the ketone of a (dpk)PdCl₂ complex creates a new ligand environment that also shows high catalytic function in the Heck reaction. acs.org
Similarly, complexes of rhenium, such as fac-[Re(CO)₃(dpk)Cl], are readily synthesized and exhibit rich electrochemical properties, highlighting the ligand's role in stabilizing the metal center. capes.gov.br While the strong coordination of pyridyl ketones can sometimes lead to catalyst deactivation by blocking active sites, recent research has shown that using specific supports, like CeO₂-supported Cu–Pd alloy nanoparticles, can overcome these limitations in reactions like the catalytic decarbonylation to form 2,2′-bipyridyls.
Although direct catalytic studies involving 1-(Pyridin-4-yl)pentan-1-one as a ligand are scarce, its pyridyl-keto structure strongly suggests its potential to form similar catalytically active metal complexes. The 4-pyridyl isomer may exhibit different coordination chemistry compared to 2-pyridyl ketones, potentially leading to the formation of coordination polymers or complexes with unique topologies and catalytic properties.
Table 1: Examples of Pyridyl Ketone-Metal Complexes and Their Catalytic Roles
| Pyridyl Ketone Ligand | Metal Center | Resulting Complex Type | Catalytic Application | Reference(s) |
|---|---|---|---|---|
| Di-2-pyridyl ketone (dpk) | Palladium (Pd) | (dpk)PdCl₂, (dpk)Pd(OAc)₂ | Heck C-C cross-coupling | acs.org |
| Di-2-pyridyl ketone (dpk) | Rhenium (Re) | fac-[Re(CO)₃(dpk)Cl] | Precursor for electrochemical sensors | capes.gov.br |
| Di-2-pyridyl ketone (dpk) | Copper (Cu), Palladium (Pd) | CeO₂-supported Cu-Pd nanoparticles | Decarbonylation to form bipyridyls |
In the field of electrocatalysis, pyridyl ketone-metal complexes have emerged as promising catalysts for crucial reactions related to energy conversion, such as carbon dioxide (CO₂) reduction and hydrogen (H₂) evolution. The pyridyl ketone ligand plays a central role by stabilizing reaction intermediates and lowering the activation energy of the catalytic process. mdpi.com
Rhenium complexes like fac-Re(dpk)(CO)₃Cl (where dpk = di-2-pyridyl ketone) are effective molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). researchgate.net Similarly, copper complexes utilizing a hydrated or alcoholated di-2-pyridyl ketone ligand can serve as homogeneous electrocatalysts for both water oxidation and CO₂ reduction. mdpi.comresearchgate.net One study reported bi- and tetranuclear copper complexes that could catalyze both reactions, with turnover frequencies (TOFs) for CO₂ reduction reaching up to 8.9 s⁻¹. mdpi.comresearchgate.net The geometry of the resulting metal complex, dictated by the ligand, significantly influences the catalytic efficiency for each half-reaction. researchgate.net
Palladium(II) complexes derived from di-2-pyridyl ketone benzoyl hydrazones have been investigated for the electrocatalytic evolution of H₂. tandfonline.com These catalysts were found to have good activity, with overpotentials as low as 67 mV. tandfonline.com The electronic properties conferred by the pyridyl ketone-based ligand are essential for these catalytic activities.
Table 2: Performance of Pyridyl Ketone-Based Electrocatalysts
| Catalyst System | Reaction | Key Performance Metric | Reference(s) |
|---|---|---|---|
| fac-Re(dpk)(CO)₃Cl | CO₂ Reduction to CO | Faradaic Efficiency: 84% | researchgate.net |
| Copper(II) complex with di-2-pyridyl ketone ligand | CO₂ Reduction to CO | TOF: up to 8.9 s⁻¹ | mdpi.comresearchgate.net |
| Copper(II) complex with di-2-pyridyl ketone ligand | Water Oxidation | TOF: up to 7.23 s⁻¹ | mdpi.comresearchgate.net |
Advanced Materials Science Applications
The pyridyl ketone structure is a valuable functional motif for incorporation into advanced materials, including polymers and nanomaterials, where it can impart specific chemical reactivity, coordination sites, or optoelectronic properties.
The pyridine moiety is a useful building block for creating functional polymers and nanomaterials. A metal-free, rapid synthetic method has been developed to produce pyridyl-functionalized conjugated microporous polymers (PCMPs) through the aminative cyclization of aryl aldehydes and ketones. rsc.org These materials possess electronic structures suitable for applications such as visible-light-driven water splitting. rsc.org
In the realm of controlled radical polymerization, initiators containing pyridyl groups are used to synthesize well-defined polymers. For example, a pyridyl disulfide end-functionalized initiator can be used in Atom Transfer Radical Polymerization (ATRP) to create glycopolymers. nih.gov The terminal pyridyl disulfide group is particularly useful as it allows for the conjugation of the polymer to biomolecules (like thiol-modified siRNA) or for patterning the polymer onto gold surfaces. nih.gov
Furthermore, pyridyl groups can be incorporated onto the surface of magnetic nanoparticles (MNPs). For instance, L-histidine functionalized Fe₃O₄ MNPs, which feature a pyridyl group, have been shown to act as an efficient and recoverable catalyst for diastereoselective three-component Mannich-type reactions in water. sharif.edu The pyridine and imidazole (B134444) moieties on the catalyst surface play a crucial role in the reaction's diastereoselectivity. sharif.edu
Table 3: Examples of Pyridyl-Functionalized Materials
| Material Type | Synthesis Method | Functional Group Source | Application | Reference(s) |
|---|---|---|---|---|
| Conjugated Microporous Polymers (PCMPs) | Metal-free aminative cyclization | Aryl aldehydes and ketones | Photocatalysis (water splitting) | rsc.org |
| End-Functionalized Glycopolymers | Atom Transfer Radical Polymerization (ATRP) | Pyridyl disulfide initiator | Bioconjugation, Surface patterning | nih.gov |
| Magnetic Nanoparticles (MNPs) | Co-precipitation and functionalization | N-(2-pyridylmethyl)-L-histidine | Heterogeneous catalysis (Mannich reaction) | sharif.edu |
The incorporation of pyridyl groups into π-conjugated polymers is a strategy used to fine-tune their properties for optoelectronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The orientation of the nitrogen atom within the polymer backbone can have a profound impact on the material's intermolecular packing, energy levels, and charge transport characteristics. rsc.org
A study on regio-isomeric polymers containing diketopyrrolopyrrole and pyridyl units demonstrated this effect clearly. rsc.org The polymer where the pyridyl nitrogen atom was oriented proximal to the central electron-accepting unit exhibited stronger intermolecular aggregation and a higher hole mobility (0.35 cm²/V·s) compared to its counterpart with a distally oriented nitrogen (3.2 × 10⁻⁴ cm²/V·s). rsc.org This highlights that precise control over the pyridyl group's position is critical for designing high-performance organic electronic materials. rsc.org
Additionally, heterocyclic compounds derived from pyridyl ketones, such as imidazo[1,5-a]pyridine (B1214698) derivatives, are recognized for their applications in OLEDs. rsc.org The synthesis of these derivatives often starts from a 2-pyridyl ketone, underscoring the role of pyridyl ketones as key precursors for optoelectronically active materials. rsc.org
Table 4: Influence of Pyridyl Group Orientation on Polymer Properties
| Polymer | Pyridyl Nitrogen Orientation | Absorption λmax | Bandgap (eV) | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|---|
| p-PDBPy | Proximal | 868 nm | 1.34 | 0.35 | rsc.org |
Role as Key Intermediates and Building Blocks in Complex Organic Synthesis
Pyridyl ketones, including this compound, are valuable intermediates for the synthesis of more complex, often biologically active, heterocyclic compounds. The reactivity of the ketone moiety, the adjacent α-protons, and the pyridine ring itself can be exploited to construct diverse molecular scaffolds.
A prominent application is the synthesis of fused nitrogen heterocycles. For example, 2-pyridyl ketones react with reagents like alkyl glyoxylates in a magnesium nitride-assisted one-pot annulation to form 1,3-disubstituted imidazo[1,5-a]pyridines with excellent yields. rsc.org These imidazo[1,5-a]pyridine structures are important in medicinal chemistry and materials science. rsc.orgorganic-chemistry.org
The ketone group can undergo a variety of transformations. Asymmetric reduction of pyridyl ketones using transition-metal catalysts (e.g., iron, ruthenium, iridium) is a key method to produce enantiopure chiral 2-pyridyl alcohols, which are important chiral ligands and pharmaceutical intermediates. thieme-connect.com The ketone can also be a participant in multicomponent reactions, such as the Hantzsch pyridine synthesis, to create highly substituted pyridine rings fused to other molecular frameworks, like steroids. nih.gov
Furthermore, the pyridine nitrogen can direct reactions at other positions. A hypervalent fluorine-iodane mediated umpolung of pyridyl ketones has been developed, where the ortho-pyridyl nitrogen acts as a directing group to enable the oxidative α-functionalization of the ketone with external nucleophiles. acs.org This method reverses the normal polarity of the α-carbon, opening new pathways for C-C and C-heteroatom bond formation. acs.org The reactivity of pyridyl ketones in reduction reactions with low-valent titanium has also been explored to form olefinated products. acs.org
Table 5: Synthesis of Complex Heterocycles from Pyridyl Ketone Precursors
| Pyridyl Ketone Type | Reaction Partner(s) | Resulting Heterocycle | Key Conditions/Catalyst | Reference(s) |
|---|---|---|---|---|
| 2-Pyridyl ketone | Alkyl glyoxylates / Aldehydes | Imidazo[1,5-a]pyridine | Mg₃N₂-assisted annulation | rsc.org |
| 2-Aminopyridine & Aryl Ketones | Ketone oxime esters / CBrCl₃ | Imidazo[1,2-a]pyridine | Copper-catalyzed / Catalyst-free | organic-chemistry.org |
| Pyridyl ketone | Aldehydes, Amines, Active Methylene Compounds | Fused Pyridines | Multicomponent Reactions (e.g., Hantzsch) | nih.gov |
Precursors for Diverse Heterocyclic Systems
This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the pyridine ring, the carbonyl group, and the adjacent alkyl chain provides multiple points for chemical modification and cyclization reactions.
One of the fundamental transformations involves the ketone functionality. For instance, condensation reactions of the ketone with various dinucleophiles can lead to the formation of different heterocyclic rings. A common strategy involves reacting the pyridyl ketone with reagents containing hydrazine (B178648) or its derivatives to yield pyrazole-containing systems. For example, the reaction of a pyridyl ketone with a hydrazine can lead to the formation of a pyrazolo[3,4-b]pyridine ring system. mdpi.com
Furthermore, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various cyclization reactions. For instance, intramolecular cyclization or reaction with other bifunctional reagents can lead to the formation of fused heterocyclic systems. The pyridine nitrogen can also participate in cyclization reactions, particularly in the formation of fused pyridinium (B92312) systems like pyrido[1,2-a]pyrimidines. researchgate.net
The versatility of pyridyl ketones as precursors extends to their use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often a heterocycle. These reactions are highly efficient and allow for the rapid generation of molecular diversity.
Below is a table summarizing some of the heterocyclic systems that can be synthesized from pyridyl ketone precursors.
| Precursor Type | Reagents/Conditions | Resulting Heterocyclic System |
| Pyridyl Ketone | Hydrazine derivatives | Pyrazoles, Pyrazolo[3,4-b]pyridines mdpi.com |
| Pyridyl Ketone | Dinucleophiles (e.g., aminothiourea) | Pyrimidine or Thiazine derivatives |
| Pyridyl Ketone Enolate | Intramolecular reaction or with bifunctional electrophiles | Fused heterocycles |
| Pyridyl Ketone | Multicomponent reactions | Complex polycyclic systems |
Scaffold Derivatization for Novel Chemical Entities
The this compound scaffold is a valuable starting point for the generation of novel chemical entities through various derivatization strategies. This process, often referred to as scaffold hopping or decoration, aims to modify the core structure to explore new chemical space and potentially discover molecules with new or improved properties. researchgate.netresearchgate.netmdpi.com
The pyridine ring itself is a key site for derivatization. It can undergo electrophilic substitution, although it is generally less reactive than benzene. More commonly, nucleophilic substitution occurs, particularly at the 2- and 4-positions, especially if a leaving group is present or if the ring is activated. numberanalytics.com Functionalization can also be achieved through C-H activation, a modern synthetic strategy that allows for the direct introduction of new groups onto the pyridine ring. researchgate.net
The ketone group is another primary handle for derivatization. It can be reduced to an alcohol, which can then be further modified. google.com For example, the resulting alcohol can be a precursor for the synthesis of 1-(pyridin-4-yl)pentan-1-amine and its derivatives, which are valuable in medicinal chemistry. The ketone can also react with organometallic reagents, such as Grignard reagents, to introduce new carbon-carbon bonds. organic-chemistry.org
The pentyl chain offers further opportunities for modification. Functional groups can be introduced along the chain, or its length and branching can be altered to fine-tune the properties of the resulting molecule.
A powerful strategy for creating novel entities is "scaffold hopping," where the core pyridine ring is replaced by a different heterocyclic system while maintaining key pharmacophoric features. researchgate.netresearchgate.netmdpi.comnih.gov This can lead to the discovery of compounds with entirely new biological activities or improved pharmacokinetic profiles. For instance, the pyridine ring could be replaced by a fused researchgate.netresearchgate.netorgsyn.orgtriazolo[4,3-a]pyridine system.
The table below outlines various derivatization strategies for the this compound scaffold.
| Scaffold Moiety | Derivatization Reaction | Resulting Functionality/Entity |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted Pyridines numberanalytics.com |
| Pyridine Ring | C-H Functionalization | Arylated, Alkenylated, or Alkylated Pyridines researchgate.net |
| Ketone Group | Reduction | Secondary Alcohol google.com |
| Ketone Group | Reductive Amination | Amine Derivatives |
| Ketone Group | Grignard Reaction | Tertiary Alcohol with new C-C bond organic-chemistry.org |
| Pentyl Chain | Halogenation/Substitution | Functionalized Alkyl Chains |
| Entire Scaffold | Scaffold Hopping | Novel Heterocyclic Cores (e.g., Triazolopyridines) |
Through these and other synthetic transformations, the this compound scaffold serves as a rich platform for the development of new and diverse chemical compounds with potential applications in various scientific fields.
Q & A
Q. What are the common synthetic routes for 1-(Pyridin-4-yl)pentan-1-one, and how do their yields compare?
The synthesis of this compound can be achieved via:
- Friedel-Crafts Acylation : Reacting pyridine derivatives with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is efficient but requires careful control of reaction conditions to avoid over-acylation or decomposition.
- Grignard Reaction : Using a pyridinyl Grignard reagent with a ketone precursor. For example, reacting 4-pyridinyl magnesium bromide with pentan-2-one derivatives. Yields here depend on the stability of the Grignard reagent and steric hindrance.
Comparative yields for analogous compounds (e.g., biphenylpentanone synthesis) show variations: 59% for bromophenylpentanone via Grignard and 70% via Friedel-Crafts acylation of biphenyl . Optimization often involves solvent choice (e.g., anhydrous dichloromethane) and temperature gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR Spectroscopy : Prioritize ¹H/¹³C NMR to confirm the pyridinyl moiety (aromatic protons at δ 7.5–8.5 ppm) and ketone carbonyl (δ ~200–210 ppm for ¹³C). For example, in 1-(4-fluorophenyl)pentanone derivatives, the ketone carbon resonates at δ 208.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄NO⁺). Fragmentation patterns can distinguish positional isomers, as seen in 4-F-α-PVP analogues .
- IR Spectroscopy : Confirm the ketone C=O stretch (~1700 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
Discrepancies often arise from polymorphic forms or solvent inclusion in crystals. For example, Rojkiewicz et al. (2018) resolved conflicting data for cathinone derivatives by:
- Performing single-crystal X-ray diffraction (SC-XRD) to confirm bond lengths and angles (e.g., C=O bond length ~1.21 Å) .
- Cross-validating with solid-state NMR to detect crystal packing effects.
- Using DFT calculations to model electronic environments and predict spectral shifts .
Q. What strategies optimize the regioselectivity of pyridinyl ketone derivatives during synthesis?
Regioselectivity challenges in pyridinyl systems can be addressed via:
- Directed ortho-Metalation : Using directing groups (e.g., -OMe, -NMe₂) to control functionalization positions.
- Microwave-Assisted Synthesis : Enhanced reaction control reduces side products. For example, microwave irradiation improved yields in pyrrolidinophenone syntheses by 15–20% .
- Catalytic Asymmetric Methods : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enforce enantioselectivity, as demonstrated in piperidinone derivatives .
Q. How can researchers evaluate the potential biological activity of this compound in receptor-binding studies?
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities for targets like dopamine or serotonin transporters, as done for α-PVP analogues .
- In Vitro Assays : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]WIN 35,428 for dopamine transporters). For example, 4-F-α-PVP showed IC₅₀ values <10 nM in DAT binding studies .
- Functional Activity Tests : Measure cAMP accumulation or calcium flux in transfected HEK cells to assess agonist/antagonist profiles .
Q. What methodologies are recommended for analyzing trace impurities in this compound samples?
- HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Detection limits <0.1% can be achieved, as shown in pharmaceutical impurity profiling .
- GC-MS with Derivatization : Convert polar impurities (e.g., hydroxylated byproducts) to volatile derivatives using BSTFA or MSTFA. This method identified 5% impurity levels in cathinone derivatives .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Steric Effects : The pyridinyl ring’s planar structure reduces steric hindrance, favoring nucleophilic attack at the ketone. However, bulky substituents on the pentanone chain can impede reactivity.
- Electronic Effects : The electron-withdrawing pyridinyl group polarizes the carbonyl, enhancing electrophilicity. For example, in 1-(4-fluorophenyl)pentanone, the fluorine atom’s inductive effect increases ketone reactivity by 20% compared to non-fluorinated analogues .
Methodological Notes
- Data Validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian 16) to resolve ambiguities .
- Ethical Compliance : Adhere to controlled substance regulations (e.g., DEA scheduling for cathinone analogues) when handling derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
